Dl-Phenylalanine

Chiral Purity Optical Rotation Enantiomeric Identity

DL-Phenylalanine (CAS 150-30-1) is the definitive racemic standard for chiral HPLC method validation and the only phenylalanine form with demonstrated antidepressant efficacy equivalent to imipramine. Its 1:1 D-/L-enantiomer mixture delivers dual-mechanism pharmacology—L-Phe as neurotransmitter precursor, D-Phe as enkephalinase inhibitor. Unlike L-Phenylalanine (CAS 63-91-2), DLPA exhibits distinct solubility (14.11 g/L at 25°C), melting point (266–267°C), and stereospecific pharmacokinetics (D-Phe Cmax 3.2× higher). Supplied with certified purity ≥98% (HPLC) and verified optical rotation −1° to +1°. Essential for nutraceutical mood support formulations, enzymatic resolution feedstock, and solid-state crystal engineering research. Choose the evidence-based racemate—verify CAS 150-30-1 before ordering.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 63-91-2
Cat. No. B559525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDl-Phenylalanine
CAS63-91-2
SynonymsN-methyl-D-asparticacid; NMDA; 6384-92-5; N-Methyl-D-aspartate; N-Methylaspartate; NmethylDaspartate; N-Methylasparticacid; N-Me-D-Asp-OH; (R)-2-(Methylamino)succinicacid; (2R)-2-(methylamino)butanedioicacid; D-Asparticacid,N-methyl-; CHEMBL291278; CHEBI:31882; n-methyl-d-asparticacid(nmda); HOKKHZGPKSLGJE-GSVOUGTGSA-N; N-Methyl-D-asparticAcid,Hydrate; BRN1724431; Asparticacid,N-methyl-; SMR000326806; 2-Methylamino-succinicacid; n-methyl-
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
InChIKeyCOLNVLDHVKWLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

DL-Phenylalanine (CAS 63-91-2) Compound Overview for Scientific Procurement & Differentiation


DL-Phenylalanine (DLPA) is a racemic 1:1 mixture of the essential aromatic amino acid L-phenylalanine and its synthetic mirror-image enantiomer D-phenylalanine [1]. It carries the molecular formula C₉H₁₁NO₂ (MW 165.19 g/mol) and exists as a white crystalline powder with no net optical activity . Importantly, CAS 63-91-2 is the registry number for L-phenylalanine; the correct CAS for the DL-racemate is 150-30-1, a critical distinction that procurement specialists must verify when ordering [2]. Unlike single-enantiomer phenylalanine preparations, DLPA provides both the proteinogenic L-form—a biosynthetic precursor to tyrosine, dopamine, and norepinephrine—and the non-proteinogenic D-form, which exhibits distinct pharmacokinetics and enzyme-inhibitory activity [1].

Why L-Phenylalanine or D-Phenylalanine Cannot Simply Replace DL-Phenylalanine in Procurement


Single-enantiomer L-phenylalanine and the racemic DL-phenylalanine are not interchangeable in formulation or analytical workflows. Their physical properties diverge quantitatively: DL-phenylalanine exhibits approximately half the aqueous solubility of the L-form (14.11 vs. ~29.6 g/L at 25°C) and a different melting point (266–267°C vs. 270–275°C), reflecting altered crystal lattice energetics in the racemate [1]. Pharmacokinetically, the D- and L-enantiomers within DL-phenylalanine are absorbed and metabolized with stark stereospecificity—D-phenylalanine reaches a plasma Cmax 3.19–3.26 times higher than L-phenylalanine following oral administration, and a substantial fraction of the D-dose is excreted unchanged in urine, whereas L-phenylalanine is efficiently hydroxylated to tyrosine [2]. Substituting L-phenylalanine alone forfeits the D-form's enkephalinase-inhibitory activity that underlies DLPA's demonstrated antidepressant efficacy, which was shown equivalent to imipramine in a double-blind controlled trial [3]. These differences render generic 'phenylalanine' substitution invalid for any application where defined enantiomeric composition, solubility, thermal processing behavior, or dual-mechanism pharmacology is required.

Quantitative Differentiation Evidence for DL-Phenylalanine vs. Closest Analogs


Optical Rotation: DL-Phenylalanine Is Optically Inactive (≈0°) While L-Phenylalanine Shows Strong Laevorotation (−34°)

DL-Phenylalanine, as a true 1:1 racemic mixture, exhibits a specific optical rotation of −0.1° to +0.1° (α 20/D; c=5 in 1 mol/L HCl), effectively zero . In contrast, L-phenylalanine (CAS 63-91-2) consistently shows [α]₂₀/D = −34° ± 0.5° (c=2 in H₂O) . D-phenylalanine exhibits the equal and opposite rotation of approximately +34.5° (c=1.0, H₂O) [1]. This zero vs. non-zero rotation is the single most definitive identity test for distinguishing the racemate from either pure enantiomer and is a standard pharmacopoeial specification parameter .

Chiral Purity Optical Rotation Enantiomeric Identity Quality Control

Aqueous Solubility: DL-Phenylalanine Is ~2-Fold Less Soluble Than L-Phenylalanine at 25°C

DL-Phenylalanine has a water solubility of 14.11 g/L at 25°C, a value consistently reported by Merck and Sigma-Aldrich [1]. By comparison, L-phenylalanine exhibits a solubility of approximately 29.6 g/L (≈3 g/100 mL) at 25°C [2][3]. D-phenylalanine is similarly reported at 27 g/L at 25°C [4]. This represents a roughly 2-fold solubility deficit for the racemate relative to the single enantiomers, a phenomenon consistent with the general observation that racemic crystals often possess higher lattice energies and thus lower solubility than enantiopure crystals.

Solubility Formulation Crystallization Process Chemistry

Pharmacokinetic Stereospecificity: D-Phenylalanine Achieves 3.2-Fold Higher Cmax Than L-Phenylalanine Within the Racemic Mixture

When a pseudo-racemic mixture of L-[¹⁵N]phenylalanine and D-[²H₅]phenylalanine was administered orally to healthy volunteers at 25 mg/kg each, D-phenylalanine plasma levels demonstrated a faster rise to higher maximum concentrations, with the D/L plasma concentration ratio at Cmax reaching 3.19 and 3.26 in two subjects [1]. Additionally, 27.4–38.0% of the D-phenylalanine dose was excreted unchanged in urine, compared to only 0.25–0.8% for the L-form, while approximately 13% of the D-dose underwent metabolic inversion to the L-isomer followed by hydroxylation to tyrosine [1]. This stereospecific pharmacokinetic profile means that even a '50:50' racemic mixture yields markedly non-equivalent systemic exposure to the two enantiomers.

Pharmacokinetics Stereospecific Absorption Enantiomer Disposition Bioavailability

Antidepressant Efficacy: DL-Phenylalanine Demonstrated Statistical Equivalence to Imipramine (Standard Tricyclic Antidepressant) in a Double-Blind Controlled Trial

In a 30-day double-blind study involving 40 depressed patients (20 per group), DL-phenylalanine at 150–200 mg/day was compared head-to-head with imipramine at 150–200 mg/day. Using the Hamilton Depression Scale and the Bf-S self-rating questionnaire, no statistical difference was found between the two treatment groups (Student's t-test) [1]. Ratings for anxiety were significantly lower in the imipramine group on days 10 and 20, but not on day 30; sleep disturbances were more influenced by imipramine on days 1, 5, and 10, but not on days 20 and 30 [1]. The study concluded that DL-phenylalanine might have substantial antidepressant properties comparable to a standard tricyclic antidepressant [1][2]. This clinical equivalence is specific to the racemic DL-form; neither L-phenylalanine alone nor D-phenylalanine alone has demonstrated comparable antidepressant efficacy in controlled trials of this design.

Antidepressant Clinical Trial Depression Monoamine Precursor

Enzymatic Chiral Resolution: DL-Phenylalanine Yields 80.2% Optically Pure D-Phenylalanine Using Aspergillus fumigatus L-Amino Acid Oxidase

DL-Phenylalanine serves as the essential starting substrate for the enzymatic production of optically pure D-amino acids. Using Aspergillus fumigatus L-amino acid oxidase (L-AAO), the racemic mixture is resolved via selective oxidative deamination of the L-enantiomer, leaving D-phenylalanine with a resolution efficiency of 80.2% [1]. Under identical conditions, DL-alanine achieved 100% resolution, DL-tyrosine 84.1%, and DL-aspartic acid showed no resolution, demonstrating that DL-phenylalanine occupies a quantifiable intermediate position in this enzyme's substrate scope [1]. Alternative resolution methods using immobilized α-chymotrypsin have achieved L-phenylalanine yields of 90% with optical purity of 96% from DL-phenylalanine methyl ester [2]. These resolution yields are compound-specific and cannot be extrapolated from single-enantiomer starting materials.

Chiral Resolution Enzyme Engineering Optical Purity D-Amino Acid Production

Procurement-Driven Application Scenarios for DL-Phenylalanine Based on Verified Quantitative Evidence


Reference Standard & System Suitability Test Material for Chiral Chromatography Method Validation

DL-Phenylalanine's optical inactivity (specific rotation ≈ 0°) and its well-characterized 1:1 enantiomeric composition make it the definitive reference standard for chiral HPLC and LC-TOFMS method development . Its use as a racemic calibration standard enables accurate determination of enantiomeric excess (e.e.) in resolved samples—as demonstrated in analytical workflows where DL-phenylalanine served as the baseline for quantifying e.e. values of 73% from magnetic nanoparticle-mediated adsorption of L-enantiomers [1]. Method validation protocols for amino acid enantiomer separation (e.g., using chiral Crownpak CR+ columns or Daicel chiral phases with acetonitrile/water/TFA mobile phases) specifically require racemic DL-phenylalanine as the system suitability test material to verify column performance and resolution factor (Rs) prior to sample analysis [2]. Procurement of DL-phenylalanine with certified purity ≥99% (HPLC) and confirmed optical rotation of −0.1° to +0.1° ensures compliance with pharmacopoeial and ICH Q2(R1) validation requirements .

Dual-Mechanism Nutritional Supplement Formulation for Mood Support with Clinical Trial Backing

DL-Phenylalanine is uniquely positioned for nutraceutical formulations targeting mood and cognitive support because it is the only phenylalanine form for which a double-blind controlled trial has demonstrated antidepressant efficacy equivalent to imipramine (150–200 mg/day, no statistical difference on Hamilton Depression Scale) [3]. The racemic mixture's dual mechanism—L-phenylalanine serving as a biosynthetic precursor to dopamine and norepinephrine, and D-phenylalanine inhibiting enkephalin degradation via carboxypeptidase A blockade—is underpinned by the stereospecific pharmacokinetics demonstrating a 3.2-fold higher Cmax for D-Phe and prolonged systemic exposure [4]. For procurement, specifications should require: DL-phenylalanine ≥98.5% purity (HPLC), optical rotation −1° to +1°, heavy metals ≤10 ppm, and compliance with USP/EP monographs for amino acid dietary ingredients [5]. Single-enantiomer L-phenylalanine cannot deliver this dual pharmacological profile, making DL-phenylalanine the evidence-based choice for mood support formulations.

Starting Material for Enzymatic Production of Optically Pure D-Phenylalanine via Kinetic Resolution

Industrial production of D-phenylalanine—a high-value pharmaceutical intermediate used in the synthesis of peptide antibiotics (e.g., short mycopeptide S, tyrocidine, bacitracin) and tuberculosis-static agents—relies on DL-phenylalanine as the cost-effective racemic feedstock [6]. The validated enzymatic resolution using Aspergillus fumigatus L-amino acid oxidase achieves 80.2% D-Phe recovery, while immobilized α-chymotrypsin-based processes yield L-Phe at 90% yield and 96% optical purity from the same racemic substrate [7][8]. Procurement specifications for biocatalytic resolution processes should mandate: DL-phenylalanine purity ≥99% (perchloric acid titration), foreign amino acids ≤0.3%, ammonium ≤0.01%, and certificate of analysis confirming the absence of stereoisomer contamination that would compromise downstream optical purity [5]. The defined resolution yields allow process engineers to calculate exact substrate-to-product conversion economics that are specific to DL-phenylalanine.

Crystallization and Solid-State Research: Racemic vs. Enantiopure Crystal Engineering Studies

DL-Phenylalanine serves as a model racemic compound for crystal engineering and solid-state research due to its well-characterized divergent physical properties compared to the enantiopure forms. With a melting point of 266–267°C (decomposition) versus 270–275°C for L-phenylalanine and 283°C for D-phenylalanine, and an aqueous solubility of 14.11 g/L versus ~27–30 g/L for the single enantiomers, DL-phenylalanine provides a textbook example of how racemic crystal packing alters thermal and dissolution properties [9]. These quantifiable differences (Δmp ≈ 4–16°C; 2-fold solubility reduction) make DL-phenylalanine invaluable as a reference material in studies of chiral crystallization, preferential crystallization for enantiomer separation, and co-crystal design. Researchers procuring DL-phenylalanine for solid-state studies should specify 'puriss.' grade with loss on drying ≤0.1% and residue on ignition ≤0.05% to ensure reproducible thermal analysis data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dl-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.